molecular formula C12H13NO2 B2660269 1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione CAS No. 331830-63-8

1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B2660269
CAS No.: 331830-63-8
M. Wt: 203.241
InChI Key: PNLZWTQNECDUFT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C12H13NO2. It is a derivative of pyrrolidine-2,5-dione, featuring a 2,4-dimethylphenyl group attached to the nitrogen atom of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 2,4-dimethylphenylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the pyrrolidine-2,5-dione ring. The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interactions, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLZWTQNECDUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321646
Record name 1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331830-63-8
Record name 1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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